Cas no 83-79-4 (Rotenone)

Rotenone structure
Rotenone structure
상품 이름:Rotenone
CAS 번호:83-79-4
MF:C23H22O6
메가와트:394.417187213898
CID:34305
PubChem ID:24278683

Rotenone 화학적 및 물리적 성질

이름 및 식별자

    • Rotenone
    • (-)-cis-rotenone
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aalphaH)-one, 1,2,12,12aalpha-tetrahydro-2alpha-isopropenyl-8,9-dimethoxy-
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-2-alpha-iospropenyl-8,9-dimethoxy-
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-2-alpha-isopropenyl-8,9-dimethoxy-
    • (1)benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6alphah)-one,1,2,12,12aalpha-t
    • (2r-(2alpha,6aalpha,12aalpha))--9-dimethoxy-2-(1-methylethenyl)-
    • (2R,2alpha,6aalpha,12aalpha)-1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-H][1]benzopyran-6(6aH)-one
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]
    • Rotenone Solution
    • Rotenone,(2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • (2R,6aS,12aS)-1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • (2R,6aS,12aS)-1,2,6,6a,12,12a-hexahydro-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one
    • Dermostatin A
    • derris
    • Derris root
    • (2R,6aS,12aS)-1,2,6,6a,12,12a-Hexahydro-2-isopropenyl-8,9-dimethoxybenzopyrano[3,4-b]furo[2,3-h]benzopyran-6-one
    • (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one (ACI)
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2α,6aα,12aα)]- (ZCI)
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aαH)-one, 1,2,12,12aα-tetrahydro-2α-isopropenyl-8,9-dimethoxy- (8CI)
    • Rotenone (7CI)
    • (-)-Rotenone
    • 5′β-Rotenone
    • Cenol Garden Dust
    • CFT Legumine
    • Chem Fish
    • Chem-Mite
    • Cube-Pulver
    • Cuberol
    • Curex flea duster
    • Dactinol
    • Deril
    • Derrin
    • Derris (insecticide)
    • Dri-kil
    • Fish Tox
    • Fish Tox 5
    • Green cross warble powder
    • Liquid Derris
    • MeSH ID: D012402
    • Nicouline
    • Noxfire
    • Noxfish
    • NSC 26258
    • NSC 8505
    • Paraderil
    • Prenfish Toxicant
    • Prentox Prenfish
    • Prentox Prenfish Toxicant
    • Ronone
    • Rotacide
    • Rotacide EC
    • Rotena
    • Rotenon
    • Rotenox
    • Rotocide
    • Sinid
    • TIFA Chem Fish
    • Tox-R
    • Tubatoxin
    • YuTengTong
    • Ro-Ko
    • SMR000444453
    • Mexide
    • Extrax
    • barbasco
    • 1,2,12,12a-Tetrahydro-2-isopropenyl-8,9-dimethoxy-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • Haiari
    • 5'beta-rotenone
    • Cubor
    • Tubotoxin
    • (12aS,6aS,2R)-8,9-dimethoxy-2-(1-methylvinyl)-1,2-dihydrochromano[3,4-b]furano [2,3-h]chroman-6-one
    • Rotenone, dehydro
    • canex
    • ββ-rotenone
    • CUBE
    • MLS006011865
    • [2R-(2alpha,6aalpha,12aalpha)]-1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-H][1]benzopyran-6(6aH)-one
    • MDL: MFCD09025614
    • 인치: 1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16-,20-,21+/m1/s1
    • InChIKey: JUVIOZPCNVVQFO-HBGVWJBISA-N
    • 미소: O=C1[C@H]2C3C=C(OC)C(OC)=CC=3OC[C@H]2OC2C3C[C@H](C(=C)C)OC=3C=CC1=2

계산된 속성

  • 정밀분자량: 394.141638g/mol
  • 표면전하: 0
  • XLogP3: 4.1
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 6
  • 회전 가능한 화학 키 수량: 3
  • 동위원소 질량: 394.141638g/mol
  • 단일 동위원소 질량: 394.141638g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 63.2Ų
  • 중원자 수량: 29
  • 복잡도: 664
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 3
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 상호 변형 이기종 수량: 2
  • 분자량: 394.4
  • 표면전하: 0

실험적 성질

  • 냄새: Odorless
  • Stability Shelf Life: Decomp upon exposure to light and air. Colorless solutions in organic solvents oxidize upon exposure and become yellow, orange and then deep red and may deposit crystals of dehydrorotenone and rotenonone which are toxic to insects.
  • Temperature: When heated to decomposition it emits acrid smoke and irritating fumes.
  • 색과 성상: Cryst.
  • 밀도: 1.1917 (rough estimate)
  • 융해점: 159-164 °C (lit.)
  • 비등점: 210-220 °C/0.5 mmHg(lit.)
  • 굴절률: 1.4593 (estimate)
  • 용해도: less than 1 mg/mL at 68° F (NTP, 1992)
  • 안정성: Stable, but light and air sensitive. Combustible. Incompatible with oxidizing agents, especially in the presence of alkalies.
  • PSA: 63.22000
  • LogP: 3.70330
  • 냄새: Odorless
  • 용해성: 물에 거의 녹지 않고 에탄올, 아세톤, 사염화탄소, 클로로포름, 에틸에테르 등 여러 유기용제에 녹는다
  • 증기압: less than 0.0075 mm Hg at 68 °F (NTP, 1992)
  • 머크: 8271
  • 비선광도: -115 º (c=1.4 in chloroform)
  • 민감성: 빛과 공기에 민감하다

Rotenone 보안 정보

  • 기호: GHS06 GHS09
  • 제시어:위험했어
  • 신호어:Danger
  • 피해 선언: H301,H315,H319,H335,H410
  • 경고성 성명: P261,P273,P301+P310,P305+P351+P338,P501
  • 위험물 운송번호:UN 2811 6.1/PG 3
  • WGK 독일:3
  • 위험 범주 코드: 25-36/37/38-50/53
  • 보안 지침: S22; S24/25; S36; S45; S60; S61
  • RTECS 번호:DJ2800000
  • 위험물 표지: T N
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 보안 용어:6.1(b)
  • 위험 용어:R25; R36/37/38; R50/53
  • 위험 등급:6.1(b)
  • 포장 등급:III
  • 패키지 그룹:II
  • 독성:LD50 i.p. in mice: 2.8 mg/kg (Fukami); in rats (mg/kg): 132 orally; 6 i.v. (Soloway)

Rotenone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB23097-1g
Rotenone
83-79-4 97%
1g
166.00 2021-07-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MW775-5g
Rotenone
83-79-4 95+%
5g
¥649.0 2022-06-10
TRC
R700580-50mg
Rotenone
83-79-4
50mg
$97.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R70210-1g
Rotenone
83-79-4
1g
¥176.0 2021-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-203242A-5g
Rotenone,
83-79-4 ≥97%
5g
¥1504.00 2023-09-05
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB23097-10g
Rotenone
83-79-4 97%
10g
870.00 2021-07-09
BAI LING WEI Technology Co., Ltd.
M-635-1mL
Rotenone,0.1 mg/mL in Acetonitrile
83-79-4 0.1 mg/mL in Acetonitrile
1mL
¥ 309 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R70210-25g
Rotenone
83-79-4
25g
¥1806.0 2021-09-08
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
YT1953-1g
Rotenone
83-79-4 ≥95%
1g
¥270元 2023-09-15
Chengdu Biopurify Phytochemicals Ltd
BP3347-20mg
Rotenone
83-79-4 98%
20mg
$30 2023-09-20

Rotenone 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
3.2 Solvents: Water ;  pH 7
4.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
5.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
5.3 Reagents: Triethylamine Solvents: Water
6.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
6.2 Reagents: Water
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
8.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
8.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
8.4 Reagents: Sodium bicarbonate Solvents: Water
9.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
9.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

합성회로 2

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Hexane ;  0 °C; 7 h, rt; rt → 0 °C
1.2 Reagents: Water
2.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  24 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
3.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
3.3 Reagents: Water
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
4.4 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
6.2 Solvents: Water ;  pH 7
7.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
8.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
8.3 Reagents: Triethylamine Solvents: Water
9.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
9.2 Reagents: Water
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
11.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
11.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
11.4 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
12.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

합성회로 3

반응 조건
1.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

합성회로 4

반응 조건
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
1.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
1.3 Reagents: Triethylamine Solvents: Water
2.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
2.2 Reagents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
4.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
4.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
4.4 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

합성회로 5

반응 조건
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
2.2 Solvents: Water ;  pH 7
3.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
4.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
4.3 Reagents: Triethylamine Solvents: Water
5.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
5.2 Reagents: Water
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
7.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
7.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
7.4 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
8.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

합성회로 6

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Water ;  pH 7
2.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
3.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
3.3 Reagents: Triethylamine Solvents: Water
4.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
6.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
6.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
6.4 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

합성회로 7

반응 조건
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

합성회로 8

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
2.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
2.3 Reagents: Triethylamine Solvents: Water
3.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
5.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
5.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
5.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
5.4 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

합성회로 9

반응 조건
1.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
2.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
2.3 Reagents: Water
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
3.4 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
5.2 Solvents: Water ;  pH 7
6.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
7.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
7.3 Reagents: Triethylamine Solvents: Water
8.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
8.2 Reagents: Water
9.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
10.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
10.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
10.4 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
11.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

합성회로 10

반응 조건
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  19 h, rt
1.2 Reagents: Water
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Toluene ,  Hexane ;  1 h, -78 °C
2.2 Solvents: Diethyl ether ,  Toluene ;  1 h, -78 °C
2.3 Reagents: Water
3.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
3.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
3.3 Reagents: Water
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
4.4 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
6.2 Solvents: Water ;  pH 7
7.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
8.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
8.3 Reagents: Triethylamine Solvents: Water
9.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
9.2 Reagents: Water
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
11.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
11.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
11.4 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
12.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

합성회로 11

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
2.4 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

합성회로 12

반응 조건
1.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
1.2 Reagents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
3.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
3.4 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

합성회로 13

반응 조건
1.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
1.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
1.3 Reagents: Water
2.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water
3.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
4.2 Solvents: Water ;  pH 7
5.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
6.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
6.3 Reagents: Triethylamine Solvents: Water
7.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
7.2 Reagents: Water
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
9.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
9.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
9.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
9.4 Reagents: Sodium bicarbonate Solvents: Water
10.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
10.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

합성회로 14

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Toluene ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Diethyl ether ,  Toluene ;  1 h, -78 °C
1.3 Reagents: Water
2.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
2.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
2.3 Reagents: Water
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
3.4 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
5.2 Solvents: Water ;  pH 7
6.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
7.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
7.3 Reagents: Triethylamine Solvents: Water
8.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
8.2 Reagents: Water
9.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
10.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
10.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
10.4 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
11.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Rotenone Raw materials

Rotenone Preparation Products

Rotenone 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:83-79-4)Rotenone
주문 번호:A864212
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:45
가격 ($):182.0

Rotenone 관련 문헌

추천 기사

추천 공급업체
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:83-79-4)Rotenone
CRN0294
순결:≥98%
재다:5mg/20mg/50mg
가격 ($):문의
Suzhou Senfeida Chemical Co., Ltd
(CAS:83-79-4)Rotenone
sfd14558
순결:99.9%
재다:200kg
가격 ($):문의